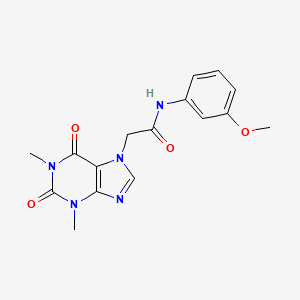![molecular formula C20H15N3O4 B5707118 N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)
N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide, commonly known as Boc-NHN-4-NO2-Ph, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of benzene and has a unique chemical structure that makes it a promising candidate for research in the fields of biochemistry and pharmacology. In
Wirkmechanismus
The mechanism of action of Boc-NHN-4-NO2-Ph involves the inhibition of enzymes that are involved in various biochemical pathways. This compound is a reversible inhibitor of carboxypeptidase A, which is an enzyme that plays a key role in the digestion of proteins. Boc-NHN-4-NO2-Ph binds to the active site of carboxypeptidase A, preventing the enzyme from breaking down proteins.
Biochemical and Physiological Effects:
Boc-NHN-4-NO2-Ph has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of carboxypeptidase A in a dose-dependent manner. Boc-NHN-4-NO2-Ph has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boc-NHN-4-NO2-Ph in lab experiments is its specificity for carboxypeptidase A. This compound is a reversible inhibitor of carboxypeptidase A and does not inhibit other enzymes. However, one of the limitations of using Boc-NHN-4-NO2-Ph in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Boc-NHN-4-NO2-Ph. One area of research is the development of new drugs for the treatment of inflammatory diseases. Boc-NHN-4-NO2-Ph has been shown to have anti-inflammatory properties, which may make it a promising candidate for the development of new drugs. Another area of research is the study of the mechanism of action of Boc-NHN-4-NO2-Ph. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in various scientific research applications.
Synthesemethoden
The synthesis of Boc-NHN-4-NO2-Ph involves several steps. The first step is the protection of the amine group of 4-nitroaniline with a Boc (tert-butoxycarbonyl) group. This is followed by the reaction of the protected amine with 2-biphenylcarbonyl chloride to obtain Boc-NHN-Ph-2-COCl. The final step involves the reaction of Boc-NHN-Ph-2-COCl with sodium azide to obtain Boc-NHN-4-NO2-Ph. The synthesis of Boc-NHN-4-NO2-Ph requires careful attention to detail and the use of specialized equipment to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
Boc-NHN-4-NO2-Ph has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of biochemistry, where it has been used as a substrate for enzymes such as carboxypeptidase A. Boc-NHN-4-NO2-Ph has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c21-19(15-10-12-16(13-11-15)23(25)26)22-27-20(24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXAXOXOQREILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(biphenyl-2-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)

amino]phenol](/img/structure/B5707073.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)

![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)